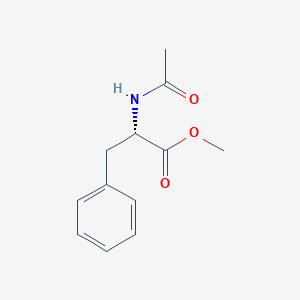

Methyl N-acetyl-L-phenylalaninate

Descripción general

Descripción

Methyl N-acetyl-L-phenylalaninate, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221,25 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

Methyl N-acetyl-L-phenylalaninate plays a crucial role in biochemical reactions, particularly in the metabolism of aromatic amino acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This compound can also interact with other enzymes involved in the phenylalanine metabolic pathway, such as aminotransferases and decarboxylases. These interactions are essential for the proper functioning of metabolic pathways and the regulation of amino acid levels in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in the phenylalanine metabolic pathway, leading to changes in the levels of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific enzymes, altering their activity and affecting the overall metabolic flux. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as disruptions in metabolic homeostasis and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylalanine metabolic pathway. It interacts with enzymes such as phenylalanine hydroxylase, aminotransferases, and decarboxylases, which play key roles in the conversion of phenylalanine to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites in the body. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules. Studies have shown that the compound can accumulate in certain tissues, affecting its overall bioavailability and efficacy .

Actividad Biológica

Methyl N-acetyl-L-phenylalaninate (also known as methyl N-acetyl-L-phenylalanine) is an important compound in biochemical research and pharmaceutical applications. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from L-phenylalanine, an essential amino acid, through acetylation and methyl esterification. The chemical formula is , and it features a phenylalanine backbone modified with an acetyl group and a methyl ester.

The synthesis of this compound can be accomplished through various methods, including microwave-assisted esterification, which has shown to enhance yields compared to traditional methods. For instance, a study demonstrated that using modified Mukaiyama's reagents under microwave irradiation significantly improved the efficiency of esterification processes .

Pharmacological Properties

This compound exhibits several notable biological activities:

- Analgesic Effects : Similar to its analogs, N-acetyl-D-phenylalanine has been shown to inhibit carboxypeptidase A, thereby preventing the breakdown of enkephalins—natural pain-relieving peptides. This suggests potential analgesic properties for this compound as well .

- Neuroprotective Effects : Research indicates that N-acetyl derivatives of amino acids may offer neuroprotective benefits. They can potentially modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

- Metabolic Role : As a metabolite, it plays a role in various metabolic pathways involving amino acids and can influence protein synthesis and cellular signaling .

Case Study 1: Analgesic Properties

A clinical study investigated the analgesic effects of N-acetyl-D-phenylalanine in patients with chronic pain. The results indicated significant pain relief correlated with decreased levels of carboxypeptidase A activity in treated patients, suggesting that this compound may have similar effects due to its structural similarity .

Case Study 2: Neuroprotective Studies

In a laboratory setting, this compound was tested for its neuroprotective effects against oxidative stress in neuronal cell cultures. The compound demonstrated a reduction in cell death and increased viability under oxidative conditions, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Data Table: Comparative Studies of Biological Activities

Análisis De Reacciones Químicas

Enzymatic Hydrolysis and Resolution

Proteolytic enzymes selectively hydrolyze the L-enantiomer from racemic mixtures, enabling chiral resolution:

| Enzyme | Substrate | Product (D-ester) | Optical Purity | Yield | Source |

|---|---|---|---|---|---|

| Carlsberg subtilisin | N-acetyl-D,L-phenylalanine methyl ester | N-acetyl-D-Phe-OMe | 98% | 97.6% |

- Mechanism : The enzyme cleaves the L-ester, leaving the D-enantiomer intact.

- Conditions : pH 7.5, 20–40°C, 0.005–0.5% enzyme loading .

Racemization During Amidation

Racemization occurs during TBTU-mediated amidation due to base-induced azlactone formation:

| Base | Reaction Time | L:D Ratio | Racemization (%) | Source |

|---|---|---|---|---|

| DIPEA (1 eq) | 3 hours | 50:50 | 50% | |

| Pyridine | 24 hours | 93:7 | 7% |

Weak bases (e.g., pyridine) reduce racemization by minimizing deprotonation at the α-carbon .

Chemical Derivatization

The ester undergoes diverse transformations:

- Hydrolysis : Acidic (HBr, 80–100°C) or enzymatic cleavage yields N-acetyl-L-phenylalanine .

- Aminolysis : Reacts with amines (e.g., glucosamine derivatives) to form amides, though stereochemical integrity depends on reaction conditions .

Stability and Pseudopolymorphism

Propiedades

IUPAC Name |

methyl (2S)-2-acetamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGHIFGXPVLPFD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-96-0 | |

| Record name | Acetylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL N-ACETYL-L-PHENYLALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OI4S8B842 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.